molecular formula C19H14O3 B14581154 1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one CAS No. 61595-16-2

1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Cat. No.: B14581154
CAS No.: 61595-16-2
M. Wt: 290.3 g/mol
InChI Key: ZSHTVCLGXJMLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 2,4-dihydroxyphenyl group and a naphthalenyl group connected by a propenone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dihydroxyacetophenone and naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for biological studies.

    Medicine: Potential therapeutic agent for diseases due to its biological activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological effects of 1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes, scavenge free radicals, and modulate signaling pathways involved in inflammation and cell proliferation. The exact mechanism of action may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: Structurally related compounds with similar biological activities.

    Curcumin: A well-known compound with a similar propenone linkage and biological properties.

Uniqueness

1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is unique due to the presence of both 2,4-dihydroxyphenyl and naphthalenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61595-16-2

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C19H14O3/c20-15-9-10-17(19(22)12-15)18(21)11-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12,20,22H

InChI Key

ZSHTVCLGXJMLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.